molecular formula C18H34N4O5S2 B11707241 6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione CAS No. 110228-76-7

6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione

Katalognummer: B11707241
CAS-Nummer: 110228-76-7
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: ZEHCCIGVKARIAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione is a cryptand characterized by a bicyclic framework containing five oxygen atoms, four nitrogen atoms, and two thione (C=S) groups. Its pre-organized cavity and hybrid donor set (O, N, S) enable selective binding to alkali metal ions, particularly rubidium (Rb⁺). Developed by Lukyanenko et al. in 1992, this compound has been utilized in poly(vinyl chloride)-based ion-selective electrodes (ISEs) for Rb⁺ detection. The electrode demonstrated a linear response range of 10⁻¹ to 10⁻⁴ M Rb⁺ with a slope of 48 ± 1 mV per decade and exceptional selectivity over Group IA/IIA cations (e.g., selectivity coefficient $ K_{Rb,K} = 0.015 $) .

Eigenschaften

CAS-Nummer

110228-76-7

Molekularformel

C18H34N4O5S2

Molekulargewicht

450.6 g/mol

IUPAC-Name

6,9,17,20,25-pentaoxa-1,3,12,14-tetrazabicyclo[12.8.5]heptacosane-2,13-dithione

InChI

InChI=1S/C18H34N4O5S2/c28-17-19-1-7-23-13-14-24-8-2-20-18(29)22-4-10-25-9-3-21(17)5-11-26-15-16-27-12-6-22/h1-16H2,(H,19,28)(H,20,29)

InChI-Schlüssel

ZEHCCIGVKARIAX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOCCNC(=S)N2CCOCCN(CCOCCOCC2)C(=S)N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to cyclization reactions under controlled conditions to form the bicyclic structure. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to form specific interactions, leading to changes in the activity or function of the target molecules. These interactions can trigger various biochemical pathways, resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s unique selectivity arises from its cryptand architecture and sulfur donors. Below is a comparative analysis with structurally related macrocycles and cryptands:

Compound Structure Type Key Functional Groups Metal Ion Selectivity Application Key Findings
6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione (Target) Cryptand 5 O, 4 N, 2 thione (C=S) Rb⁺ (high selectivity) Rb⁺-selective electrodes $ K_{Rb,Cs} = 0.012 $; linear range 10⁻¹–10⁻⁴ M
2,3,13,14-Tetramethyl-1,4,12,15-tetraazacyclodocosa-1,3,12,14-tetraene () 22-membered macrocycle 4 N, methyl/ethyl/p-tolyl groups M(II) complexes (e.g., Cu²⁺, Ni²⁺) Coordination chemistry Forms stable M(II) complexes; selectivity influenced by substituent flexibility
3,6,9-Trimethyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1,11,13-trien-13-ol () N-methylated macrocycle 4 N, methyl groups, hydroxyl Cu²⁺ Catalysis (Chan-Lam coupling) Enhances alkane oxidation with H₂O₂ (50–60% yields) via Cu²⁺ coordination
1,4,8,11-Tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid (TETA) () 14-membered macrocycle 4 N, 4 acetic acid groups Cu²⁺ (radiopharmaceuticals) Radiotherapy (⁶⁴Cu-TETA-octreotide) Binds ⁶⁴Cu for tumor targeting; minimal toxicity in rats
2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione () Bicyclic dione 4 N, 2 ketone (C=O) groups N/A Synthetic intermediates Synthesized via green catalysis (62% yield); mechanism confirmed by NMR

Selectivity and Binding Mechanisms

  • Cryptands vs. Macrocycles : The target cryptand’s rigid, three-dimensional cavity provides superior Rb⁺ selectivity compared to flexible macrocycles (e.g., TETA). For instance, TETA’s flexibility allows adaptation to larger ions like Cu²⁺ but lacks specificity for Rb⁺ .
  • Thione vs. Oxygen/Nitrogen Donors: The thione groups in the target compound enhance Rb⁺ binding via soft sulfur donors, contrasting with oxygen-dominated macrocycles (e.g., TETA) that favor transition metals like Cu²⁺ .
  • Cavity Size : The target’s larger cavity (heptacosane framework) accommodates Rb⁺ (ionic radius 1.52 Å), while smaller macrocycles (e.g., 14-membered TETA) bind smaller ions like Cu²⁺ (0.73 Å) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.